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Compound of Interest

Compound Name:
4-Bromo-2-methoxy-3-

methylaniline

Cat. No.: B2931393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-2-methoxy-3-methylaniline scaffold represents a promising starting point for

the development of novel therapeutic agents. While comprehensive structure-activity

relationship (SAR) studies on this specific scaffold are not extensively documented in publicly

available literature, a comparative analysis of closely related substituted aniline analogs

provides valuable insights into the structural requirements for biological activity. This guide

synthesizes findings from various studies on bromo-methoxyanilines, bromo-methylanilines,

and methoxy-methylanilines, primarily in the context of their activity as kinase inhibitors and

receptor modulators.

Quantitative Data Summary
The following table summarizes the observed effects of various substituents on the aniline ring

on the biological activity of the parent compounds. The data is compiled from studies on

different biological targets, and therefore, direct comparison of absolute potencies (e.g., IC50

values) across different studies is not feasible. Instead, the table focuses on the relative impact

of the substitutions on activity.
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Scaffold
Class

Substitutio
n Position

Substituent
Observed
Effect on
Activity

Target
Class/Assa
y

Reference

Anilinoquinaz

olines

3-position of

aniline
Fluoro

Improved

potency

mGlu5

Antagonist
[1]

Anilinoquinaz

olines

3-position of

aniline
Bromo

Improved

potency

mGlu5

Antagonist
[1]

Anilinoquinaz

olines

3-position of

aniline
Methyl

Improved

potency

mGlu5

Antagonist
[1]

Anilinoquinaz

olines

3-position of

aniline

Trifluorometh

yl

Decreased

potency

mGlu5

Antagonist
[1]

Anilinoquinaz

olines

3-position of

aniline
Methoxy Weak activity

mGlu5

Antagonist
[1]

2-Anilino

Triazolopyrimi

dines

para-position

of aniline
Methyl

Optimal

antiproliferati

ve activity

Tubulin

Polymerizatio

n Inhibitor

[2]

2-Anilino

Triazolopyrimi

dines

para-position

of aniline
Ethyl

High

antiproliferati

ve activity

Tubulin

Polymerizatio

n Inhibitor

[2]

2-Anilino

Triazolopyrimi

dines

para-position

of aniline
Methoxy

Moderate

antiproliferati

ve activity

Tubulin

Polymerizatio

n Inhibitor

[2]

2-Substituted

Aniline

Pyrimidines

2-position of

aniline

Various

substituted

anilines

Good

inhibitory

activities

(IC50 = 8.1–

462 nM)

Mer Kinase

Inhibitor
[3]

Note: This table is a qualitative summary of SAR trends observed in the cited literature. The

specific biological context and the rest of the molecular scaffold play a crucial role in the overall

activity.
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Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are representative experimental protocols for the synthesis and biological evaluation of

substituted aniline analogs, based on the available literature.

General Synthesis of Substituted Anilines
A common route for the synthesis of substituted anilines involves the protection of the amine

group, followed by bromination and subsequent hydrolysis, as described for the synthesis of 4-

bromo-2-methylaniline.

Step 1: Arylamine Protection

To a solution of the starting aniline (e.g., o-toluidine) in a suitable solvent, add acetic

anhydride.

Stir the reaction mixture at a constant temperature (e.g., 50-70 °C).

After the reaction is complete, pour the mixture into cold water to precipitate the N-acylated

product.

Filter, wash, and dry the product to obtain the protected aniline.

Step 2: Bromination

Dissolve the N-acylated aniline in a suitable solvent (e.g., carbon tetrachloride).

Add a brominating agent, such as N-bromosuccinimide (NBS).

Reflux the mixture for several hours.

Cool the reaction mixture and isolate the solid product by filtration.

Wash the solid with a hot solvent and dry to obtain the brominated product.

Step 3: Hydrolysis (Deprotection)
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Suspend the brominated, N-acylated aniline in a mixture of concentrated hydrochloric acid

and a co-solvent like dioxane.

Reflux the mixture for 1.5-2.5 hours.

Neutralize the reaction mixture with an aqueous base (e.g., ammonia solution) to a pH of 8-

10.

Extract the product with an organic solvent, wash the organic layer, and dry it over an

anhydrous drying agent (e.g., magnesium sulfate).

Remove the solvent under reduced pressure and recrystallize the crude product to obtain the

pure substituted aniline[4].

In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is often

determined using in vitro kinase assays.

Prepare a reaction mixture containing the kinase, a suitable buffer, ATP, and the substrate.

Add the test compound at various concentrations.

Incubate the reaction mixture at a specific temperature (e.g., 37 °C) for a set period.

Stop the reaction and measure the amount of product formed or the remaining ATP. This can

be done using various methods, such as radiometric assays, fluorescence-based assays, or

luminescence-based assays (e.g., Kinase-Glo®).

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value by fitting the data to a dose-response curve[3].

Visualizations
General Kinase Signaling Pathway
Many of the biologically active substituted anilines act as kinase inhibitors. The following

diagram illustrates a simplified, generic kinase signaling pathway that is often a target in cancer

therapy.
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Caption: A simplified representation of a generic kinase signaling cascade.

Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of

novel aniline-based compounds.
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Caption: A typical workflow for the synthesis and evaluation of aniline analogs.
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Logical Relationship of SAR Components
This diagram illustrates the logical relationship between the chemical structure of the aniline

analogs and their resulting biological activity.
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Caption: The relationship between aniline scaffold, substituents, and activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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